molecular formula C21H22N2O2S B11349743 2-{1-[(2-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole

2-{1-[(2-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole

Cat. No.: B11349743
M. Wt: 366.5 g/mol
InChI Key: WFRSUENYZHBESE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine Ring Conformation

Piperidine typically adopts a chair conformation to minimize steric strain, with substituents favoring equatorial positions. In this compound, the (2-methylphenoxy)acetyl group at N1 and the benzothiazole at C4 create steric interactions that may slightly distort the chair geometry. Computational models of analogous piperidine derivatives suggest that bulky substituents at C4 can shift the equilibrium toward a twist-boat conformation , though this remains speculative without experimental data.

Benzothiazole Orientation

The benzothiazole ring is planar due to its aromatic π-system. Its orientation relative to the piperidine ring depends on the dihedral angle between the two rings. In related structures, such as CID 16015873, the benzothiazole moiety lies nearly perpendicular to the piperidine plane, minimizing electronic repulsion between the sulfur atom and the nitrogen lone pairs. This arrangement likely persists in the target compound, with the 2-methylphenoxy group introducing additional steric constraints.

Table 3: Stereochemical Parameters

Parameter Description
Piperidine conformation Chair (preferred), possible twist-boat
Dihedral angle ~90° between benzothiazole and piperidine
Torsional strain Moderate (due to N-acetyl group)

Comparative Analysis with Related Benzothiazole-Piperidine Hybrid Structures

Benzothiazole-piperidine hybrids exhibit diverse pharmacological activities, with structural variations significantly altering their physicochemical properties. The target compound is compared below with three analogs from PubChem and synthetic libraries:

2-{1-[(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole (CID 16015873)

  • Structural difference : Chlorine atom at the 4-position of the phenoxy group vs. methyl in the target compound.
  • Impact : The electron-withdrawing chlorine increases polarity (logP = 3.1 vs. 3.5 for the target compound) and enhances hydrogen-bonding potential.

1-{1-[2-(2,4-Dimethoxy-phenyl)acetyl]-piperidin-4-yl}-1,4-dihydro-benzo[d]oxazin-2-one (CID 44275617)

  • Structural difference : Replacement of benzothiazole with a benzooxazinone ring and methoxy substituents.
  • Impact : The oxazinone ring introduces additional hydrogen-bond acceptors, increasing solubility but reducing metabolic stability.

3-{1-[(3,5-Dimethylisoxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)imidazolidine-2,4-dione

  • Structural difference : Isoxazole and imidazolidinedione substituents instead of benzothiazole.
  • Impact : The isoxazole enhances π-π stacking interactions, while the imidazolidinedione introduces conformational rigidity.

Table 4: Structural and Property Comparison

Compound Key Substituent logP Hydrogen Bond Acceptors
Target compound 2-Methylphenoxy 3.5 4
CID 16015873 4-Chloro-3-methylphenoxy 3.1 5
CID 44275617 2,4-Dimethoxyphenyl 2.8 7
Pyrazole-imidazolidinedione Isoxazole 2.3 6

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2-methylphenoxy)ethanone

InChI

InChI=1S/C21H22N2O2S/c1-15-6-2-4-8-18(15)25-14-20(24)23-12-10-16(11-13-23)21-22-17-7-3-5-9-19(17)26-21/h2-9,16H,10-14H2,1H3

InChI Key

WFRSUENYZHBESE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthesis of (2-Methylphenoxy)acetyl Chloride

2-Methylphenol is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form (2-methylphenoxy)acetyl chloride. The reaction proceeds in anhydrous dichloromethane at 0–5°C to minimize side reactions, yielding 92–95% of the acyl chloride.

Acylation of Piperidin-4-amine

Piperidin-4-amine is treated with (2-methylphenoxy)acetyl chloride in dichloromethane under nitrogen atmosphere. Triethylamine is added to scavenge HCl, facilitating the formation of 1-[(2-methylphenoxy)acetyl]piperidin-4-amine. The product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding 70–75%.

Coupling of Benzothiazole and Piperidine Moieties

The final step involves linking the benzothiazole core to the functionalized piperidine. Two primary methods are employed:

Nucleophilic Substitution

2-Chloromethyl-1,3-benzothiazole reacts with 1-[(2-methylphenoxy)acetyl]piperidin-4-amine in dimethylformamide (DMF) at 80°C. Potassium carbonate acts as a base, promoting the displacement of the chloride group. The reaction is monitored by TLC, and the product is isolated in 60–65% yield after recrystallization from ethanol.

Reaction Conditions:

  • Solvent: DMF

  • Temperature: 80°C

  • Time: 12–16 hours

  • Base: K₂CO₃

Reductive Amination

An alternative route involves reductive amination between 2-formyl-1,3-benzothiazole and 1-[(2-methylphenoxy)acetyl]piperidin-4-amine. Sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature facilitates the reaction, yielding 55–60% of the target compound.

Reaction Conditions:

  • Solvent: Methanol

  • Reducing Agent: NaBH₃CN (1.2 equiv)

  • Temperature: 25°C

  • Time: 24 hours

Optimization and Challenges

Solvent Effects

DMF outperforms THF and acetonitrile in nucleophilic substitution due to its high polarity, which stabilizes the transition state. However, residual DMF can complicate purification, necessitating rigorous washing with ethyl acetate.

Steric Hindrance

The 2-methyl group on the phenoxy moiety introduces steric hindrance, reducing acylation efficiency. Increasing reaction time to 24 hours improves yields by 10–15%.

Byproduct Formation

Competing N-acylation of the piperidine nitrogen is mitigated by using a slight excess of acyl chloride (1.1 equiv) and maintaining low temperatures during the reaction.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Nucleophilic Substitution6598High regioselectivityRequires anhydrous conditions
Reductive Amination6095Mild conditionsLower yield due to side products

Spectroscopic Characterization

The final product is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H, H-7), 7.45 (t, J = 7.6 Hz, 1H, H-5), 7.30 (d, J = 8.0 Hz, 1H, H-4), 4.40 (s, 2H, SCH₂), 3.75–3.60 (m, 4H, piperidine-H), 2.35 (s, 3H, Ar-CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C).

Chemical Reactions Analysis

Reactions:

    Hydrogenation: Reduction of the benzothiazole ring.

    Cyclization: Formation of the piperidine ring.

    Amination: Introduction of amino groups.

    Annulation: Fusion of two rings.

    Cycloaddition: Formation of spiro compounds.

Common Reagents:

    Hydrogen gas (H₂): for hydrogenation.

    Base (e.g., potassium carbonate): for cyclization.

    Ammonia (NH₃): for amination.

Major Products:

The main product is the titled compound itself, which combines the piperidine and benzothiazole moieties.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

The compound has shown potential as an anticancer agent. Similar benzothiazole derivatives have been studied for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. The mechanism involves binding to the colchicine site on tubulin, disrupting microtubule dynamics, and leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies

  • Prostate Cancer : A study demonstrated a tumor growth inhibition rate of approximately 30% after 21 days of treatment at a dose of 15 mg/kg. The compound was noted for its ability to bypass P-glycoprotein-mediated drug resistance.
  • Melanoma Treatment : Another investigation revealed substantial cytotoxicity against A375 melanoma cells with IC50 values in the nanomolar range, indicating its effectiveness as a therapeutic agent.

Antimicrobial Properties

Similar compounds have been reported to exhibit antibacterial and antifungal activities. The mode of action likely involves interference with essential biochemical pathways in pathogens, leading to their death.

Summary of Key Findings

Study TypeFindings
In VitroPotent inhibition of tubulin polymerization
In VivoSignificant tumor reduction in xenograft models
ResistanceEffective against multidrug-resistant cancer cell lines

Potential Applications

Given its promising biological activities, 2-{1-[(2-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole may find applications in:

  • Cancer Therapy : As a potential drug candidate for various cancers, particularly those resistant to conventional therapies.
  • Antimicrobial Treatments : Development of new antimicrobial agents targeting resistant strains.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Compound Name Key Substituents/Linkers Molecular Formula Molecular Weight
Target Compound 2-Methylphenoxyacetyl-piperidinyl-benzothiazole C₂₁H₂₁N₂O₂S 365.5*
2-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzothiazole Methoxymethyl-thiadiazole-piperazinyl-benzothiazole C₁₅H₁₇N₅OS₂ 347.5
2-(2-Phenoxyethylsulfanyl)-1,3-benzothiazole Phenoxyethylsulfanyl-benzothiazole C₁₅H₁₃NOS₂ 287.4
Compound 9c (from ) 4-Bromophenyl-thiazolyl-triazolyl-benzodiazol C₂₆H₂₀BrN₇O₂S 582.4
Compound (I) from 4-Methoxyphenyl-pyrazolinyl-benzothiazole C₂₄H₂₀N₄OS 412.5

*Calculated based on formula.

Key Observations :

  • Substituent Diversity: The target compound’s 2-methylphenoxyacetyl group distinguishes it from analogs with triazole (9c), thiadiazole (), or sulfanyl () linkers. These substituents influence electronic properties, solubility, and steric interactions.
  • Piperidine vs.

Physicochemical Properties

  • Molecular Weight : The target compound (365.5 g/mol) is heavier than ’s derivative (287.4 g/mol) but lighter than brominated analogs like 9c (582.4 g/mol) . Higher molecular weights in brominated compounds may reduce solubility but enhance lipophilicity.
  • Boiling/Melting Points: Limited data are available, but ’s compound has a boiling point of 449°C, suggesting thermal stability due to aromatic and sulfur-rich structures .

Research Findings and Trends

  • Synthetic Routes: The target compound’s synthesis likely involves coupling a 2-methylphenoxyacetyl chloride with a piperidin-4-yl-benzothiazole precursor, analogous to triazole-thiazole couplings in .
  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., bromine in 9c) enhance binding affinity in some enzyme assays but reduce metabolic stability . Methoxy or methylphenoxy groups (as in the target compound) balance lipophilicity and solubility, improving bioavailability .

Biological Activity

The compound 2-{1-[(2-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole (CAS Number: 898518-77-9) is a novel synthetic molecule that has garnered attention due to its potential pharmacological applications. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 2-{1-[(2-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole is C21H24N2O2SC_{21}H_{24}N_2O_2S, with a molecular weight of 372.50 g/mol. The compound features a benzothiazole core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Structural Characteristics

PropertyValue
Molecular FormulaC21H24N2O2S
Molecular Weight372.50 g/mol
CAS Number898518-77-9

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. For instance, a related study highlighted that benzothiazole derivatives showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the piperidine ring in our compound may enhance its interaction with microbial targets.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Research on similar compounds indicates that benzothiazoles can inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in treating conditions like Alzheimer's disease and urinary tract infections . The specific activity of 2-{1-[(2-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole against these enzymes remains to be fully elucidated but warrants investigation.

Anticancer Potential

Benzothiazole derivatives have been explored for their anticancer properties. A study reported that certain benzothiazole-based compounds exhibited cytotoxic effects against various cancer cell lines . Given the structural similarities, it is plausible that 2-{1-[(2-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole may also demonstrate similar effects.

Case Studies

  • In Vitro Studies : A series of in vitro assays are necessary to evaluate the cytotoxicity of this compound against cancer cell lines such as HeLa and MCF-7. Preliminary results from similar compounds suggest IC50 values in the low micromolar range, indicating potential efficacy .
  • In Vivo Studies : Future research should include animal models to assess the pharmacokinetics and therapeutic efficacy of the compound in vivo. Previous studies on related compounds have shown promising results in reducing tumor size and improving survival rates in treated animals .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-{1-[(2-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Core Formation : Construct the benzothiazole ring via cyclization of substituted anilines with thioureas or via oxidative coupling (e.g., using iodine or H₂O₂) .

Piperidine Functionalization : Introduce the piperidin-4-yl group via nucleophilic substitution or reductive amination.

Acetylation : Attach the (2-methylphenoxy)acetyl group using coupling agents like EDCl/HOBt or DCC/DMAP .

  • Optimization : Adjust solvents (e.g., DMF for polar intermediates), catalysts (e.g., Pd/C for hydrogenation), and temperature (40–80°C for stability). Monitor purity via TLC or HPLC .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Assign peaks to confirm the benzothiazole core (δ 7.2–8.5 ppm for aromatic protons) and piperidine/acetamide linkages (δ 2.5–4.0 ppm) .
  • IR Spectroscopy : Validate acetyl C=O stretches (~1650–1700 cm⁻¹) and benzothiazole C-S bonds (~650 cm⁻¹) .
  • Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
  • Mass Spectrometry : Use HRMS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize receptors/enzymes structurally related to benzothiazole derivatives (e.g., kinases, GPCRs, or microbial targets) .
  • Assays :
  • In vitro : Enzyme inhibition (IC₅₀ determination via fluorogenic substrates) or antimicrobial activity (MIC assays) .
  • Cell-based : Cytotoxicity (MTT assay) or apoptosis markers (Annexin V staining) .
  • Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and vehicle controls .

Advanced Research Questions

Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound against a specific biological target?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., ATP-binding pockets in kinases). Focus on hydrogen bonds with the benzothiazole nitrogen or piperidine moiety .
  • MD Simulations : Run 100-ns simulations to assess binding stability (RMSD < 2 Å) and identify key residues (e.g., hydrophobic interactions with 2-methylphenoxy groups) .
  • QSAR : Corrogate electronic (HOMO/LUMO) and steric (logP) descriptors with activity data to guide lead optimization .

Q. What strategies resolve contradictions in biological activity data between structurally analogous benzothiazole derivatives?

  • Methodological Answer :

  • Orthogonal Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to exclude experimental variability .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism (e.g., CYP3A4-mediated degradation) .
  • Crystallography : Solve co-crystal structures to compare binding modes (e.g., orientation of the 2-methylphenoxy group in active vs. inactive analogs) .

Q. How can synthetic pathways be scaled for gram-scale production without compromising purity?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., acetylation) to improve heat dissipation and reduce side reactions .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for intermediates. Final purity ≥95% by HPLC .
  • Process Analytics : In-line FTIR or PAT tools to monitor reaction progression and impurity formation .

Q. What experimental approaches validate the compound’s mechanism of action in disease-relevant models?

  • Methodological Answer :

  • Gene Knockdown : Use siRNA/shRNA to silence putative targets (e.g., PI3K) and assess rescue of compound activity .
  • Biomarker Profiling : Quantify downstream markers (e.g., phosphorylated Akt for kinase inhibitors) via Western blot or ELISA .
  • In Vivo Models : Test efficacy in xenograft tumors or infection models, paired with PK/PD studies to correlate plasma levels with target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.